1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Description
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a 1,3-diazinane-2,4,6-trione core. The compound features 3-methoxyphenyl substituents at positions 1 and 3 of the diazinane ring and a thiophen-2-ylmethylidene group at position 5 .
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-17-8-3-6-15(12-17)24-21(26)20(14-19-10-5-11-31-19)22(27)25(23(24)28)16-7-4-9-18(13-16)30-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVNNJUDPMRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde, thiophene-2-carbaldehyde, and barbituric acid. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Analogs
*Calculated based on molecular formula (C₂₃H₁₈N₂O₅S).
Key Observations :
- Planarity and Conjugation : The diethyl derivative exhibits near-planar geometry, facilitating π-π stacking in solid-state applications. The thiophene group in the target compound may enhance conjugation compared to purely aromatic substituents.
- Thermal Stability : High melting points (>300°C) are common in analogs with rigid, substituted aryl groups .
Pharmacologically Active Barbiturates
Comparison :
- Unlike clinically used barbiturates, the target compound lacks alkyl or phenyl groups at position 5, which are critical for GABAergic activity . Its thiophene moiety may instead confer unique electrochemical properties, such as redox activity relevant to material science or catalysis .
Spectroscopic and Crystallographic Data
Spectroscopic Characterization :
Biological Activity
1,3-Bis(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound notable for its unique molecular structure combining methoxyphenyl and thiophenyl groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: this compound
Molecular Weight: 434.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The primary starting materials include 3-methoxybenzaldehyde and thiophene-2-carbaldehyde, reacted with barbituric acid under specific conditions using solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction pathways can lead to various derivatives with differing biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli (Gram-negative) | Moderate inhibition |
| Klebsiella pneumoniae (Gram-negative) | Significant inhibition |
| Staphylococcus aureus (Gram-positive) | Strong inhibition |
| Streptococcus mutans (Gram-positive) | Moderate inhibition |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Anticancer Activity
The compound's anticancer properties have also been explored. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, it can interact with enzymes involved in cell cycle regulation:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting key enzymes that promote cell survival and proliferation.
In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal examined the antibacterial effects of several synthesized diazinane derivatives, including our compound. The results showed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria using the agar diffusion method .
- Anticancer Research : Another research effort focused on the anticancer potential of this compound revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines through apoptotic pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within cells. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Comparison with Similar Compounds
This compound's unique structure allows for distinct biological properties compared to related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,3-Bis(4-methoxyphenyl)-5-(thiophen-2-ylmethylidene) | Different methoxy substitution | Antimicrobial |
| 1,3-Bis(3-methoxyphenyl)-5-(furan-2-ylmethylidene) | Furan ring instead of thiophene | Anticancer |
| 1,3-Bis(3-methoxyphenyl)-5-(pyridin-2-ylmethylidene) | Pyridine ring introduces different reactivity | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
